Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

SN2 Reactivity Cross-Coupling Leaving Group Ability

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate (CAS 947141-77-7) is a trans-configured, N-Boc-protected cyclohexylmethyl iodide with molecular formula C₁₂H₂₂INO₂ and molecular weight 339.21 g/mol. It integrates three orthogonal functionalities on a single scaffold: an acid-labile tert-butyl carbamate (Boc) protecting group, a secondary amine, and a primary iodomethyl substituent that serves as a premier leaving group for nucleophilic substitution and transition-metal-catalyzed cross-coupling.

Molecular Formula C12H22INO2
Molecular Weight 339.21 g/mol
CAS No. 947141-77-7
Cat. No. B1403152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(iodomethyl)cyclohexylcarbamate
CAS947141-77-7
Molecular FormulaC12H22INO2
Molecular Weight339.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CI
InChIInChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
InChIKeyTXUVIAIKVHYALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate (CAS 947141-77-7): A Pre-weighed Halomethyl Building Block for MedChem and Cross-Coupling Libraries


Tert-butyl 4-(iodomethyl)cyclohexylcarbamate (CAS 947141-77-7) is a trans-configured, N-Boc-protected cyclohexylmethyl iodide with molecular formula C₁₂H₂₂INO₂ and molecular weight 339.21 g/mol [1]. It integrates three orthogonal functionalities on a single scaffold: an acid-labile tert-butyl carbamate (Boc) protecting group, a secondary amine, and a primary iodomethyl substituent that serves as a premier leaving group for nucleophilic substitution and transition-metal-catalyzed cross-coupling. This compound is primarily employed as an advanced intermediate in medicinal chemistry and fragment-based library synthesis, where the iodomethyl handle enables late-stage diversification that is kinetically and thermodynamically distinct from its bromo, chloro, and hydroxy analogs.

Why Generic Substitution Fails for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate: The Halogen Identity Determines Reactivity, Not Just the Scaffold


The cyclohexylcarbamate scaffold is shared across iodomethyl, bromomethyl, chloromethyl, and hydroxymethyl analogs, but the C–X bond at the 4-methylene position is the rate-determining axis of reactivity. Simply interchanging the iodomethyl compound with its bromomethyl or chloromethyl counterpart introduces a fundamentally different kinetic profile: the C–I bond dissociation energy is approximately 57 kJ/mol weaker than C–Br and 96 kJ/mol weaker than C–Cl [1]. This translates to order-of-magnitude differences in nucleophilic substitution and cross-coupling rates, directly affecting synthetic feasibility, yield, and impurity profiles in multi-step sequences. Additionally, the iodomethyl analog exhibits a computed XLogP3 of 3.7, compared to 3.2 for the bromomethyl congener [REFS-2, REFS-3], altering partitioning behavior in extraction and chromatography workflows. These quantifiable gaps mean that 'in-class' substitution without re-optimization predictably leads to stalled reactions, lower isolated yields, or purification failures.

Quantitative Differentiation Evidence: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate vs. Closest Analogs


C–I Bond Dissociation Energy vs. C–Br and C–Cl: The 57–96 kJ/mol Reactivity Advantage

The carbon–iodine bond in the iodomethyl group of the target compound is intrinsically weaker than the corresponding carbon–bromine and carbon–chlorine bonds in the closest halomethyl analogs. Experimentally determined bond dissociation energies (BDEs) for alkyl halides place the C–I BDE at approximately 228 kJ/mol, compared to 285 kJ/mol for C–Br and 324 kJ/mol for C–Cl [1]. This 57 kJ/mol gap between iodide and bromide, and 96 kJ/mol gap between iodide and chloride, lowers the activation barrier for SN2-type displacements and oxidative addition steps in Pd-catalyzed couplings, translating to faster reaction rates and often higher conversion under identical conditions. This is a class-level inference grounded in well-established physical organic chemistry principles; direct head-to-head kinetic data for this specific cyclohexyl scaffold were not identified in the retrieved literature.

SN2 Reactivity Cross-Coupling Leaving Group Ability

Computed Lipophilicity (XLogP3): Iodomethyl Analog is +0.5 logP Units More Lipophilic than Bromomethyl Analog

The iodomethyl substituent imparts significantly higher lipophilicity to the target compound compared to its bromomethyl counterpart. The PubChem-computed XLogP3 value for tert-butyl 4-(iodomethyl)cyclohexylcarbamate is 3.7 [1], while the bromomethyl analog (CAS 1222709-30-9) has an XLogP3 of 3.2 [2]. This +0.5 logP unit difference indicates stronger partitioning into organic phases and higher reverse-phase chromatographic retention, which can be exploited for purification and also influences membrane permeability in biological assays.

Lipophilicity Drug-likeness Chromatographic Retention

Liquid Density: Iodomethyl Compound is 13.6% Denser than the Bromomethyl Analog

The presence of the iodine atom significantly increases the density of the compound. The reported density for tert-butyl 4-(iodomethyl)cyclohexylcarbamate is 1.409 ± 0.10 g/cm³ , whereas the bromomethyl analog (CAS 1222709-30-9) has a density of 1.24 ± 0.1 g/cm³ . The 0.169 g/cm³ difference (13.6% increase) can influence phase separation behavior, shipping weight calculations for bulk procurement, and the gravitational settling characteristics of solid formulations.

Physical Property Formulation Process Chemistry

Commercial Purity Benchmarking: Iodomethyl Analog Matches Top-Tier 98% Purity, Matching or Exceeding Non-Halogenated Analogs

The target compound is commercially available at 98% purity from multiple reputable vendors, including Sigma-Aldrich (Combi-Blocks) and LeYan [REFS-1, REFS-2]. In comparison, the hydroxymethyl analog (CAS 239074-29-4) is typically offered at 97% purity , and the aminomethyl analog (CAS 177583-27-6) at 95% purity . The bromomethyl analog (CAS 1222709-30-9) also reaches 98% , putting the iodomethyl compound in the highest purity tier among this set. This purity level reduces the need for in-house re-purification and ensures more predictable stoichiometry in subsequent reactions.

Procurement Quality Specification Purity Grade

Where Tert-butyl 4-(iodomethyl)cyclohexylcarbamate Outperforms Its Analogs: Evidence-Linked Application Scenarios


SN2-Dominant Late-Stage Diversification of Fragment Libraries

When a medicinal chemistry campaign demands rapid alkylation of amine, thiol, or phenoxide nucleophiles with a trans-4-substituted cyclohexylmethyl handle, the target compound's C–I bond dissociation energy (228 kJ/mol vs. 285 kJ/mol for C–Br) predicts faster and more complete conversion under identical conditions [1]. This is especially valuable in parallel library synthesis where reaction time uniformity is critical; the iodomethyl group minimizes the occurrence of 'slow reactors' that produce incomplete conversion and complicate purification.

Palladium-Catalyzed Cross-Coupling Sequences Requiring Mild Conditions

The weaker C–I bond facilitates oxidative addition to Pd(0) at lower temperatures or with less reactive catalyst systems compared to the bromomethyl or chloromethyl analogs. This enables Suzuki-Miyaura, Sonogashira, or Negishi couplings on base-sensitive or thermally labile substrates where the bromomethyl variant would require forcing conditions that degrade the scaffold or protecting group [1]. The higher lipophilicity (XLogP3 3.7 vs. 3.2) also simplifies extraction of the coupled product from aqueous reaction mixtures.

Synthesis of Radiolabeled or Heavy-Atom-Containing Probe Molecules

The high electron density and polarizability of the iodine atom make this compound a candidate for conversion to radiolabeled [¹²⁵I] or [¹³¹I] analogs, or as a heavy-atom derivative for X-ray crystallographic phasing. The 13.6% higher density relative to the bromomethyl congener is a direct indicator of the increased scattering power and specific activity per gram of material, relevant for procurement decisions in imaging or structural biology laboratories.

Controlled Lipophilicity Tuning in CNS Drug Discovery

The +0.5 logP unit differential between the iodomethyl and bromomethyl analogs [2] provides a predictable stepwise increase in lipophilicity without changing the core scaffold or introducing additional rotatable bonds. CNS-focused programs that require precise logP optimization (typically in the 2–4 range) can use this compound as a tool to increase brain penetration potential while maintaining the trans-cyclohexyl geometry that influences target binding conformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.